molecular formula C5H10ClF2NO B2836446 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride CAS No. 2377034-35-8

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride

Cat. No.: B2836446
CAS No.: 2377034-35-8
M. Wt: 173.59
InChI Key: GWOKTSFOJLNNNH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a difluoromethyl group and a methoxy group attached to an azetidine ring, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride typically involves the introduction of the difluoromethyl group and the methoxy group onto the azetidine ring. One common method involves the use of difluoromethylation reagents to introduce the CF₂H group. The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors can also streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy group can further modulate its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-3-methoxyazetidine;hydrochloride is unique due to its combination of the difluoromethyl and methoxy groups on an azetidine ring, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-3-methoxyazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c1-9-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOKTSFOJLNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377034-35-8
Record name 3-(difluoromethyl)-3-methoxyazetidine hydrochloride
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